molecular formula C16H17NO2S B5803140 N-benzyl-2-methoxy-4-(methylthio)benzamide

N-benzyl-2-methoxy-4-(methylthio)benzamide

Número de catálogo B5803140
Peso molecular: 287.4 g/mol
Clave InChI: CAHZKFZAFCIICT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-2-methoxy-4-(methylthio)benzamide, also known as BMMB, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BMMB is a member of the benzamide family and has a molecular weight of 277.36 g/mol.

Mecanismo De Acción

The mechanism of action of N-benzyl-2-methoxy-4-(methylthio)benzamide in cancer cells involves the inhibition of HDAC activity, which leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes. HDAC inhibition by N-benzyl-2-methoxy-4-(methylthio)benzamide also results in the acetylation of histones, which leads to changes in chromatin structure and gene expression (Chen et al., 2015).
In Alzheimer's disease and Parkinson's disease, N-benzyl-2-methoxy-4-(methylthio)benzamide inhibits the aggregation of Aβ and α-syn proteins, respectively, by binding to specific regions of the proteins and preventing their self-association (Chen et al., 2015). This prevents the formation of toxic oligomers and fibrils, which contribute to neurodegeneration.
Biochemical and Physiological Effects
N-benzyl-2-methoxy-4-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects in cancer cells and neuronal cells. In cancer cells, N-benzyl-2-methoxy-4-(methylthio)benzamide induces apoptosis by activating pro-apoptotic genes and suppressing anti-apoptotic genes (Chen et al., 2015). N-benzyl-2-methoxy-4-(methylthio)benzamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion (Chen et al., 2015).
In neuronal cells, N-benzyl-2-methoxy-4-(methylthio)benzamide inhibits the aggregation of Aβ and α-syn proteins, which prevents the formation of toxic oligomers and fibrils and protects against neurodegeneration (Chen et al., 2015). N-benzyl-2-methoxy-4-(methylthio)benzamide also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and differentiation (Chen et al., 2015).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-benzyl-2-methoxy-4-(methylthio)benzamide in lab experiments is its specificity for HDAC inhibition and protein aggregation inhibition. N-benzyl-2-methoxy-4-(methylthio)benzamide has been shown to be selective for HDAC inhibition and does not affect the activity of other enzymes (Chen et al., 2015). N-benzyl-2-methoxy-4-(methylthio)benzamide also has a high affinity for Aβ and α-syn proteins and inhibits their aggregation at low concentrations (Chen et al., 2015).
One of the limitations of using N-benzyl-2-methoxy-4-(methylthio)benzamide in lab experiments is its low solubility in aqueous solutions. N-benzyl-2-methoxy-4-(methylthio)benzamide is highly hydrophobic and requires the use of organic solvents for dissolution (Chen et al., 2015). This can limit its use in certain experimental setups and may require the use of additional solubilizing agents.

Direcciones Futuras

There are several future directions for the research and development of N-benzyl-2-methoxy-4-(methylthio)benzamide. One potential application of N-benzyl-2-methoxy-4-(methylthio)benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of N-benzyl-2-methoxy-4-(methylthio)benzamide in animal models of these diseases and to optimize its pharmacokinetic properties for clinical use.
Another future direction for N-benzyl-2-methoxy-4-(methylthio)benzamide research is in the development of novel HDAC inhibitors for cancer therapy. N-benzyl-2-methoxy-4-(methylthio)benzamide has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to optimize its efficacy and selectivity for specific cancer types.
Conclusion
In conclusion, N-benzyl-2-methoxy-4-(methylthio)benzamide is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. N-benzyl-2-methoxy-4-(methylthio)benzamide has been shown to have specific inhibitory effects on HDAC activity and protein aggregation, making it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetic properties and efficacy for clinical use.

Métodos De Síntesis

The synthesis of N-benzyl-2-methoxy-4-(methylthio)benzamide involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (Chen et al., 2015). The reaction proceeds at room temperature under an inert atmosphere, and the resulting product is purified by column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

N-benzyl-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-benzyl-2-methoxy-4-(methylthio)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) (Chen et al., 2015). HDACs are enzymes that regulate gene expression and are often overexpressed in cancer cells. Inhibition of HDAC activity by N-benzyl-2-methoxy-4-(methylthio)benzamide leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, resulting in the death of cancer cells.
In Alzheimer's disease and Parkinson's disease research, N-benzyl-2-methoxy-4-(methylthio)benzamide has been shown to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, respectively (Chen et al., 2015). Aβ and α-syn are two proteins that are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. The aggregation of these proteins leads to the formation of toxic oligomers and fibrils, which contribute to the neurodegeneration observed in these diseases. Inhibition of protein aggregation by N-benzyl-2-methoxy-4-(methylthio)benzamide may prevent the formation of toxic species and protect against neurodegeneration.

Propiedades

IUPAC Name

N-benzyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-10-13(20-2)8-9-14(15)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHZKFZAFCIICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-methoxy-4-methylsulfanyl-benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.